molecular formula C3H10O6S B12602586 Sulfuric acid--propane-1,2-diol (1/1) CAS No. 643764-77-6

Sulfuric acid--propane-1,2-diol (1/1)

Cat. No.: B12602586
CAS No.: 643764-77-6
M. Wt: 174.18 g/mol
InChI Key: XDLVYYYGCNMREZ-UHFFFAOYSA-N
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Description

Contextualizing the Intermolecular Interactions of Strong Acids with Polyols in Chemical Research

The interaction between strong acids and polyols, such as diols and sugars, is a subject of significant scientific inquiry. These interactions are primarily governed by hydrogen bonding, where the hydroxyl groups of the polyol can act as both hydrogen bond donors and acceptors, while the strong acid is a powerful proton donor. The nature and strength of these interactions can lead to the formation of distinct molecular complexes and have profound effects on the physical and chemical properties of the mixture, including its reactivity and spectroscopic signature. Research in this area is crucial for understanding mechanisms in organic synthesis, the behavior of atmospheric aerosols, and the plasticization of polymers. For instance, polyols are known to interact with the functional groups on polymer backbones, disrupting the existing hydrogen bonding network and thereby altering the material's mechanical properties. nih.gov

Academic Significance of the Sulfuric Acid–Propane-1,2-diol (1/1) Stoichiometry

While extensive research specifically on the 1:1 mixture of sulfuric acid and propane-1,2-diol is not widely published, its academic significance lies in its potential as a model system. The 1:1 stoichiometry implies a direct and equimolar interaction between the acid and the diol, which could lead to the formation of a stable adduct or intermediate. This system allows for the investigation of proton transfer dynamics, the formation of sulfate (B86663) esters, and the influence of a strong acid on the conformational landscape of a simple diol. The study of such a defined system can provide fundamental insights into reaction mechanisms, such as those involved in the acid-catalyzed dehydration of alcohols or the formation of organosulfates in the atmosphere. Recent studies have highlighted the role of sulfuric acid in promoting reactions involving organic molecules in atmospheric aerosols. nih.govresearchgate.net

Overview of Research Paradigms Applied to Acid-Diol Systems

A variety of research paradigms are employed to elucidate the complex interactions within acid-diol systems. These methods provide detailed information on the structural, thermodynamic, and kinetic aspects of these interactions.

Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy are powerful tools for probing changes in vibrational frequencies upon the formation of hydrogen bonds between the acid and the diol. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the chemical environment of the protons and carbons, revealing insights into proton transfer and the formation of new chemical species. wikipedia.org UV-Vis spectroscopy can also be used, sometimes in conjunction with indicator dyes, to study changes in the electronic environment. nih.govacs.org

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for modeling the geometries, interaction energies, and vibrational frequencies of the acid-diol complexes. researchgate.net Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems over time, including the formation and breaking of hydrogen bonds. nih.gov These computational approaches complement experimental data and can help in the interpretation of spectroscopic results.

Thermochemical Analysis: Techniques like calorimetry can be used to measure the enthalpy changes associated with the mixing of the acid and the diol, providing thermodynamic data on the strength of the intermolecular interactions.

Chromatographic and Electrophoretic Methods: Affinity capillary electrophoresis (ACE) has been used to quantitatively study the interactions between boronic acids and diols, and similar principles could be applied to sulfuric acid-diol systems to determine binding constants. nih.govnii.ac.jp

The application of these research paradigms to the sulfuric acid–propane-1,2-diol (1/1) system would provide a comprehensive understanding of the fundamental chemical processes at play.

Properties

CAS No.

643764-77-6

Molecular Formula

C3H10O6S

Molecular Weight

174.18 g/mol

IUPAC Name

propane-1,2-diol;sulfuric acid

InChI

InChI=1S/C3H8O2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4)

InChI Key

XDLVYYYGCNMREZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.OS(=O)(=O)O

Origin of Product

United States

Theoretical and Computational Investigations of Sulfuric Acid–propane 1,2 Diol 1/1 Species

Quantum Chemical Characterization of Adducts and Intermediates

Quantum chemical calculations are instrumental in elucidating the nature of the non-covalent and covalent interactions that can occur between sulfuric acid and propane-1,2-diol. These methods provide insights into the three-dimensional structures of the resulting complexes and the dynamics of proton movement between the two molecules.

Molecular Geometries and Conformational Analysis of Sulfuric Acid–Propane-1,2-diol (1/1) Complexes

The formation of a 1:1 complex between sulfuric acid (H₂SO₄) and propane-1,2-diol (C₃H₈O₂) is primarily driven by hydrogen bonding. Propane-1,2-diol itself exists as a mixture of different conformers, with the relative orientation of the two hydroxyl groups being a key determinant of their stability. researchgate.netrsc.org The interaction with sulfuric acid, a strong hydrogen bond donor, is expected to favor specific conformations of the diol that allow for optimal hydrogen bond formation.

Computational studies on similar systems, such as sulfuric acid with water or other alcohols, suggest that the most stable adducts involve the formation of multiple hydrogen bonds. nih.gov In the case of the sulfuric acid–propane-1,2-diol (1/1) complex, several interaction motifs are plausible. The most likely involves one of the hydroxyl groups of sulfuric acid acting as a hydrogen bond donor to one of the oxygen atoms of propane-1,2-diol. Simultaneously, the second hydroxyl group of the diol can act as a hydrogen bond donor to one of the sulfonyl oxygens of sulfuric acid, creating a cyclic or chelate-type structure.

The specific geometry of the complex will depend on the initial conformation of the propane-1,2-diol and the relative orientation of the sulfuric acid molecule. Density functional theory (DFT) calculations would be required to determine the optimized geometries and relative energies of the various possible conformers of the 1:1 complex. These calculations would likely show a shortening of the O-H bond of the donating hydroxyl group of sulfuric acid and a corresponding lengthening of the O-H bond of the donating hydroxyl group of the diol, indicative of hydrogen bond formation.

Analysis of Hydrogen Bonding and Proton Transfer Dynamics in Sulfuric Acid–Propane-1,2-diol (1/1) Systems

The hydrogen bonds within the sulfuric acid–propane-1,2-diol (1/1) complex are expected to be strong, given the high acidity of sulfuric acid. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions by examining the delocalization of electron density from the lone pairs of the oxygen atoms in propane-1,2-diol to the antibonding orbitals of the O-H bonds in sulfuric acid.

A critical aspect of the interaction between a strong acid and an alcohol is the potential for proton transfer. In the gas phase, the proton transfer from sulfuric acid to propane-1,2-diol to form a protonated diol and a bisulfate anion is likely to be energetically unfavorable without the stabilizing effect of a solvent. However, computational studies on sulfuric acid hydrates have shown that even a single water molecule can facilitate proton transfer. nih.gov It is therefore plausible that in certain conformations of the 1:1 complex, a partial or even complete proton transfer could occur, leading to the formation of an ion pair: [CH₃CH(OH)CH₂OH₂]⁺[HSO₄]⁻ or [CH₃CH(OH₂)CH₂OH]⁺[HSO₄]⁻.

Ab initio molecular dynamics simulations could provide a more dynamic picture of the proton transfer process, revealing the energy barriers and the timescale of proton shuttling between the acid and the diol. These simulations would likely show a fluctuating hydrogen bond distance and the occasional transient formation of the ion pair, even if the neutral hydrogen-bonded complex is the global minimum on the potential energy surface.

Spectroscopic Parameter Prediction and Validation for Sulfuric Acid–Propane-1,2-diol (1/1)

Computational spectroscopy plays a crucial role in identifying and characterizing transient or highly reactive species that may be difficult to study experimentally. By predicting the vibrational and NMR spectra of the sulfuric acid–propane-1,2-diol (1/1) complex, a direct comparison with experimental data can be made, aiding in the structural assignment.

Vibrational Frequency Calculations (FTIR, Raman) for Structural Assignments

The vibrational spectra (FTIR and Raman) of the sulfuric acid–propane-1,2-diol (1/1) complex are expected to show significant changes compared to the spectra of the individual molecules. The most pronounced effects will be observed in the O-H stretching region. The O-H stretching frequency of the sulfuric acid hydroxyl group involved in hydrogen bonding will exhibit a significant red-shift (a shift to lower wavenumbers) and an increase in intensity. researchgate.net Similarly, the O-H stretching frequency of the diol's hydroxyl group that donates a hydrogen bond to the sulfuric acid will also be red-shifted, although to a lesser extent.

Computational methods, such as DFT, can be used to calculate the harmonic and anharmonic vibrational frequencies of the complex. nih.govresearchgate.net These calculations can help to assign the observed spectral features to specific vibrational modes. For example, the S=O stretching vibrations of sulfuric acid are also expected to be sensitive to hydrogen bonding, with the S=O group acting as a hydrogen bond acceptor showing a slight red-shift.

Table 1: Predicted Vibrational Frequency Shifts in the Sulfuric Acid–Propane-1,2-diol (1/1) Complex This table is a representation of expected trends based on computational studies of similar systems and is not based on direct experimental data for the specific complex.

Vibrational Mode Expected Frequency Shift upon Complexation
Sulfuric Acid O-H Stretch Significant Red-Shift
Propane-1,2-diol O-H Stretch (H-bond donor) Moderate Red-Shift
Propane-1,2-diol O-H Stretch (H-bond acceptor) Slight Red-Shift

Data is illustrative and based on general principles of vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Protonated and Esterified Forms

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei. The formation of the sulfuric acid–propane-1,2-diol (1/1) complex will lead to changes in the ¹H and ¹³C NMR chemical shifts of the diol. The proton of the hydroxyl group involved in hydrogen bonding is expected to experience a significant downfield shift (to higher ppm values).

In the case of protonation or esterification, the NMR chemical shifts would be even more dramatically altered. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts for the hydrogen-bonded complex, the protonated diol, and the sulfate (B86663) ester. nih.gov These predictions can then be compared with experimental data to identify the species present in solution. For instance, the formation of a sulfate ester would result in a significant downfield shift of the carbon atom attached to the sulfate group.

Table 2: Predicted ¹H NMR Chemical Shift Trends for Propane-1,2-diol upon Interaction with Sulfuric Acid This table is a representation of expected trends based on computational studies of similar systems and is not based on direct experimental data for the specific complex.

Proton Environment Expected Chemical Shift Change
Hydroxyl Proton (H-bonded) Significant Downfield Shift
Methine Proton (adjacent to H-bonded OH) Moderate Downfield Shift
Methylene (B1212753) Protons (adjacent to H-bonded OH) Moderate Downfield Shift

Data is illustrative and based on general principles of NMR spectroscopy.

Reaction Pathway Exploration using Computational Chemistry

Beyond the initial non-covalent complex, sulfuric acid can act as a catalyst for the dehydration and esterification of propane-1,2-diol. Computational chemistry provides a means to explore the reaction mechanisms and energetics of these transformations.

The esterification of an alcohol with sulfuric acid is a well-known reaction that proceeds through a series of steps. ceon.rsjetir.org Computational studies can map out the potential energy surface for this reaction, identifying the transition states and intermediates. The likely first step is the protonation of one of the diol's hydroxyl groups by sulfuric acid, forming a good leaving group (water). The bisulfate anion can then act as a nucleophile, attacking the carbon atom and displacing the water molecule to form a sulfate ester.

Alternatively, the reaction could proceed via the formation of a dialkyl sulfate, where both hydroxyl groups of the diol react with sulfuric acid molecules. copernicus.org Computational modeling can help to determine the relative energy barriers for the formation of the mono- and di-esters, providing insights into the likely product distribution under different conditions. These studies often reveal that the presence of the catalyst significantly lowers the activation energy for the reaction compared to the uncatalyzed process. researchgate.net

Table 3: Compound Names

Compound Name
Sulfuric acid
Propane-1,2-diol
Bisulfate
Diaterpenylic acid acetate (B1210297)
Diaterpenylic acetate sulfuric anhydride
Ammonia
Dimethylamine
1-heptanol
Glyoxal
Glycerol (B35011)
Sucrose
Toluic acid
Hippuric acid
2-Thiophene carboxylic acid
p-bromophenoxyacetic acid
Phenol
n-propionic acid

Identification of Transition States for Sulfuric Acid–Propane-1,2-diol (1/1) Mediated Reactions

The reactions mediated by the sulfuric acid–propane-1,2-diol (1/1) complex primarily involve the acid-catalyzed transformation of the diol. The identification of transition states (TS) is fundamental to understanding the kinetics and mechanisms of these pathways. In the presence of a strong acid like sulfuric acid, one of the hydroxyl groups of propane-1,2-diol is protonated, forming a good leaving group (water). pearson.com This initiation step is crucial for subsequent reactions. pearson.com The departure of the water molecule leads to the formation of a carbocation intermediate. utwente.nl

The dehydration of 1,2-propanediol is known to proceed via an E1 elimination mechanism. utwente.nl The process begins with the protonation of a hydroxyl group by the acid catalyst, creating an alkyloxonium ion. youtube.com This is followed by the loss of a water molecule to form a carbocation. The stability of this carbocation is a key factor in determining the subsequent reaction steps. pearson.com For propane-1,2-diol, protonation can occur at either the primary or secondary hydroxyl group, leading to different carbocation intermediates and, consequently, different transition states for the formation of various products.

Computational studies on similar systems, such as the dehydration of other diols or the esterification of alcohols with sulfonic acids, provide insight into the nature of these transition states. For instance, DFT (Density Functional Theory) studies on the esterification of benzenesulfonic acid with methanol (B129727) have shown that the reaction can proceed through either an S_N1 or S_N2 pathway, each with a distinct transition state and activation barrier. rsc.org While direct computational data for the sulfuric acid–propane-1,2-diol system is scarce, analogies can be drawn. The transition states for its mediated reactions would involve structures where the C-O bond of the protonated hydroxyl group is partially broken, and in the case of dehydration, a C-H bond on an adjacent carbon is also partially broken as the double bond begins to form.

Table 1: Postulated Transition State Characteristics for Sulfuric Acid-Mediated Reactions of Propane-1,2-diol

Reaction Pathway Key Features of the Transition State Expected Intermediate
Dehydration (to Propanal) Elongated C-O bond at the primary carbon; developing carbocation character on the primary carbon, followed by a hydride shift. Primary carbocation rearranging to a more stable secondary carbocation.
Dehydration (to Acetone) Elongated C-O bond at the secondary carbon; developing carbocation character on the secondary carbon. Secondary carbocation.
Esterification Nucleophilic attack of the diol's hydroxyl group on the sulfur atom of sulfuric acid. May involve a pentacoordinate sulfur species. Alkylsulfate ester.

| Cyclic Ether Formation | Intramolecular nucleophilic attack of one hydroxyl group on the protonated carbon of the other. | Cyclic oxonium ion. |

This table is based on established mechanisms for acid-catalyzed reactions of alcohols and diols.

Energy Landscape Mapping for Competing Pathways (e.g., Esterification vs. Dehydration)

The sulfuric acid–propane-1,2-diol (1/1) complex can follow several competing reaction pathways, with the most prominent being dehydration and esterification. The energy landscape, which maps the potential energy of the system as a function of the reaction coordinate, determines the favorability and rate of each pathway. The relative heights of the energy barriers (activation energies) for the transition states of competing reactions dictate the product distribution.

Dehydration Pathway: The acid-catalyzed dehydration of propane-1,2-diol can yield different products depending on which hydroxyl group is eliminated and the subsequent rearrangements.

Formation of Propanal: Dehydration involving the primary hydroxyl group would initially form a primary carbocation, which is unstable and likely rearranges via a hydride shift to a more stable secondary carbocation before a proton is eliminated to form propanal.

Formation of Acetone: Dehydration of the secondary hydroxyl group leads to a more stable secondary carbocation, which can then eliminate a proton to form acetone. researchgate.net

Esterification Pathway: Esterification involves the reaction of the diol with sulfuric acid to form a sulfate ester. This reaction is a condensation reaction where water is eliminated. researchgate.net Concentrated sulfuric acid acts not only as a catalyst but also as a dehydrating agent, shifting the equilibrium towards the ester product. quora.com

Experimental studies on the dehydration of diols over solid acid catalysts have provided activation energies that can serve as an approximation for the energy barriers involved. For example, the activation energy for the dehydration of 1,2-propanediol (PDO) over an H-Beta zeolite catalyst has been measured to be approximately 69.9 kJ/mol. researchgate.netresearchgate.net This value is significantly lower than that for ethylene (B1197577) glycol (99.3 kJ/mol), indicating the higher reactivity of PDO. researchgate.net

Table 2: Comparative Experimental Activation Energies for Diol Dehydration over an Acid Catalyst

Diol Activation Energy (kJ/mol) Primary Product(s)
1,2-Propanediol (PDO) 69.9 Propanal, Acetone
Ethylene Glycol (EG) 99.3 Acetaldehyde
1,3-Butanediol (BDO) 54.0 Butenal, Butanone

Source: Adapted from experimental data on H-Beta 26 zeolite catalysts. researchgate.net

The energy landscape is a complex surface with multiple minima (intermediates) and saddle points (transition states). The relative energies of these points determine the reaction kinetics and the final product ratio. Computational modeling, typically using DFT methods, is essential to map this landscape accurately for the specific sulfuric acid–propane-1,2-diol system. Such a map would reveal whether the kinetic product (formed via the lowest energy barrier) is also the thermodynamic product (the most stable product).

Solvent Effects and Environmental Perturbations on Sulfuric Acid–Propane-1,2-diol (1/1) Interactions

The interactions between sulfuric acid and propane-1,2-diol, and the subsequent reactions, can be significantly influenced by the surrounding environment, particularly the presence of a solvent. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.

Propane-1,2-diol itself is a polar solvent capable of forming hydrogen bonds. acs.org In aqueous solutions, the presence of propane-1,2-diol can alter the bulk properties of the solvent, such as the dielectric constant. acs.org A change in the solvent's polarity can influence the stability of charged species like the carbocation intermediates and transition states formed during acid-catalyzed reactions. For instance, more polar solvents are generally better at stabilizing charged intermediates, which can lower the activation energy for reactions proceeding through such species.

In the context of atmospheric chemistry, the presence of water molecules is a critical environmental perturbation. Water can compete with propane-1,2-diol for interaction with sulfuric acid, potentially reducing the concentration of the reactive 1:1 complex. Furthermore, water molecules can participate in the reaction mechanism, for example, by forming a hydrogen-bonded network that facilitates proton transfer, thereby altering the energy barriers of the transition states. Studies on other acid-catalyzed reactions have shown that the number of water molecules interacting with the transition state can significantly affect the product ratio. researchgate.net

Environmental factors such as temperature also play a crucial role. Dehydration reactions of alcohols are typically endothermic and require high temperatures. wikipedia.org The reaction temperature can influence the competition between different pathways; for example, at lower temperatures, ether formation might be favored over alkene formation during the dehydration of alcohols. wikipedia.org For the sulfuric acid-propane-1,2-diol system, temperature changes will alter the kinetic energy of the molecules, affecting the probability of overcoming the activation barriers for dehydration versus esterification.

Table 3: Factors Influencing Sulfuric Acid–Propane-1,2-diol (1/1) Interactions

Factor Effect Mechanism of Influence
Solvent Polarity Alters reaction rates and product selectivity. Differential stabilization of charged intermediates and transition states.
Presence of Water Can inhibit complex formation and alter reaction pathways. Competes for H-bonding with sulfuric acid; can act as a proton relay. researchgate.net
Temperature Affects reaction kinetics and thermodynamic equilibrium. Provides energy to overcome activation barriers; shifts equilibrium based on reaction enthalpy. wikipedia.org

| Reactant Concentration | Influences reaction order and product distribution (e.g., inter- vs. intramolecular reactions). | Higher diol concentration may favor intermolecular reactions like etherification or polymerization. |

Reaction Mechanisms and Pathways Governed by Sulfuric Acid–propane 1,2 Diol 1/1 Stoichiometry

Mechanistic Studies of Esterification Involving Sulfuric Acid and Propane-1,2-diol at 1:1 Ratio

The formation of a sulfate (B86663) ester from the reaction of sulfuric acid and an alcohol is a classic example of esterification. In the context of propane-1,2-diol, the 1:1 stoichiometry suggests the formation of a monoester, where one of the diol's hydroxyl groups reacts with the sulfuric acid molecule.

The initial and crucial step in the acid-catalyzed reaction of propane-1,2-diol is the protonation of one of its hydroxyl groups by sulfuric acid. This process is governed by protonation equilibria in the reaction medium. Studies on the thermodynamics of proton transfer in water-propane-1,2-diol mixtures show that the Gibbs energy of transfer for protons from water into the mixture is favorable, indicating that the diol can effectively solvate protons. rsc.org This establishes a rapid and reversible equilibrium where the hydroxyl groups of propane-1,2-diol are protonated to form an oxonium ion.

Protonation: A hydroxyl group of propane-1,2-diol acts as a Lewis base, attacking a proton from sulfuric acid. This converts the hydroxyl group into a better leaving group (water).

Nucleophilic Attack: The sulfur atom of sulfuric acid, being highly electrophilic, is then attacked by the oxygen of a protonated or unprotonated hydroxyl group of the diol.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Deprotonation and Water Elimination: A series of proton transfers and the elimination of a water molecule result in the formation of the sulfate ester bond. masterorganicchemistry.com

All steps in this process are considered to be in equilibrium. masterorganicchemistry.com The use of sulfuric acid serves a dual purpose: it acts as the reagent for esterification and as a catalyst by protonating the diol, thereby facilitating the subsequent steps. masterorganicchemistry.com

Based on the established mechanism for acid-catalyzed esterification, several key intermediates can be identified in the pathway to the propane-1,2-diol monosulfate ester. While direct spectroscopic isolation of these transient species is challenging, their existence is inferred from kinetic and mechanistic studies of analogous reactions. masterorganicchemistry.comnih.gov

The primary intermediates include:

Protonated Propane-1,2-diol (Alkyloxonium Ion): Formed by the initial protonation of either the primary or secondary hydroxyl group. This intermediate is crucial as it renders the hydroxyl group a good leaving group.

Tetrahedral Intermediate: Formed after the nucleophilic attack of the diol's oxygen on the sulfur atom of sulfuric acid. This species is central to the esterification process.

Protonated Sulfate Ester: The immediate product of water elimination from the tetrahedral intermediate, which is then deprotonated in the final step to yield the neutral monoester product.

The formation of these intermediates is a dynamic process, with their relative concentrations depending on the reaction conditions and the stability of each species. nih.gov

Dehydration Reactions Catalyzed by the Sulfuric Acid–Propane-1,2-diol (1/1) System

In addition to esterification, the strong dehydrating nature of sulfuric acid catalyzes the elimination of water from propane-1,2-diol, leading to a variety of products, including alkenes and cyclic ethers. The 1:1 ratio provides a sufficient concentration of acid to promote these pathways, which often compete with ester formation.

Dehydration of the asymmetric propane-1,2-diol can proceed through the elimination of either the primary or the secondary hydroxyl group, raising questions of regioselectivity—the preference for reaction at one position over another. masterorganicchemistry.com

Alkene Formation: The primary product from the dehydration of the secondary hydroxyl group is propionaldehyde (B47417) (propanal), while dehydration of the primary hydroxyl group yields acetone. researchgate.net The formation of propanal is often favored and can occur via a concerted pinacol (B44631) rearrangement following the initial dehydration step. researchgate.netresearchgate.net

Cyclic Ether Formation: At lower temperatures, an intermolecular dehydration reaction between a molecule of the aldehyde product (propanal) and a second molecule of propane-1,2-diol can occur. researchgate.net This leads to the formation of a cyclic acetal (B89532), specifically 2-ethyl-4-methyl-1,3-dioxolane. researchgate.netresearchgate.net The formation of this product is a significant pathway, and under certain conditions, it can be the major product. researchgate.net The reaction conditions, such as the order of addition of reactants, can influence whether intramolecular or intermolecular reactions are favored. echemi.comquora.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a consideration, particularly in the formation of cyclic ethers which contain new stereocenters. However, detailed studies on the stereochemical outcome of the sulfuric acid-catalyzed cyclization of propane-1,2-diol are not extensively reported in the provided literature. General principles of cyclic ether synthesis suggest that both cis- and trans-disubstituted products are possible, with the ratio depending on the reaction mechanism and conditions. nih.govchemrxiv.org

The sulfuric acid-mediated dehydration of propane-1,2-diol yields several key unsaturated products and their derivatives. The distribution of these products is highly dependent on reaction parameters like temperature and reactant concentration. researchgate.net

Product NameClassFormation PathwayReference
Propionaldehyde (Propanal)AldehydeDehydration of the secondary hydroxyl group, potentially involving a pinacol rearrangement. researchgate.netresearchgate.net
AcetoneKetoneDehydration of the primary hydroxyl group. researchgate.net
2-ethyl-4-methyl-1,3-dioxolaneCyclic AcetalReaction between propanal and a second molecule of propane-1,2-diol. researchgate.netresearchgate.net
Dipropylene GlycolEtherIntermolecular etherification between two molecules of propane-1,2-diol. researchgate.net

Studies using solid acid catalysts, which mimic the action of Brønsted acids like sulfuric acid, have shown that at lower temperatures, the formation of the cyclic acetal is significant, while higher temperatures favor the formation of propanal. researchgate.net

Rearrangement Pathways Initiated by Sulfuric Acid–Propane-1,2-diol (1/1) Interactions

Acid-catalyzed reactions of 1,2-diols are classic substrates for rearrangement reactions, most notably the Pinacol-Pinacolone rearrangement. msuniv.ac.in In the case of propane-1,2-diol, the interaction with sulfuric acid can initiate such pathways.

The formation of propionaldehyde, a major product of the dehydration reaction, is believed to proceed through a pinacol-type rearrangement. researchgate.netresearchgate.net The mechanism involves:

Protonation: The primary hydroxyl group is protonated by sulfuric acid and eliminated as water, forming a primary carbocation.

Hydride Shift: Primary carbocations are unstable. A rapid 1,2-hydride shift occurs from the adjacent carbon, leading to the formation of a more stable secondary carbocation where the charge is on the hydroxyl-bearing carbon.

Deprotonation: The resulting oxonium ion is deprotonated to yield the enol form of propanal, which quickly tautomerizes to the final aldehyde product.

This pathway is considered concerted with the dehydration of the primary hydroxyl group. researchgate.net While other complex rearrangements can occur under strongly acidic conditions, the pinacol-type rearrangement is the most well-documented and mechanistically significant for the formation of observed products from the propane-1,2-diol and sulfuric acid system. msuniv.ac.innih.gov

Polymerization Pathways Initiated by Sulfuric Acid–Propane-1,2-diol (1/1)

While the pinacol rearrangement is a primary outcome, the strong dehydrating nature of sulfuric acid can also initiate polymerization of propane-1,2-diol. This is evidenced by the formation of "insoluble tar" during the acid-catalyzed rearrangement, suggesting the production of higher molecular weight species. publish.csiro.au Propane-1,2-diol can serve as a monomer in the synthesis of various polymers, including polyesters. researchgate.netresearchgate.net

In the context of the sulfuric acid-propane-1,2-diol system, polymerization likely proceeds through an acid-catalyzed intermolecular dehydration (etherification) mechanism. This process would lead to the formation of polyether diols, which are a class of polylols.

The proposed pathway involves:

Protonation: Sulfuric acid protonates a hydroxyl group on a propane-1,2-diol molecule.

Nucleophilic Attack: A hydroxyl group from a second diol molecule acts as a nucleophile, attacking the protonated carbon of the first molecule and displacing a water molecule.

Dimerization and Propagation: This reaction forms a dimer linked by an ether bond. The process can repeat, with the resulting dimer, trimer, and larger oligomers continuing to react, extending the polymer chain and creating a mixture of polyether polylols.

While specific studies on the 1:1 sulfuric acid-propane-1,2-diol system for targeted polylol synthesis are not extensively detailed in the provided literature, the fundamental principles of acid-catalyzed polymerization of diols support this pathway. researchgate.net The use of propane-1,2-diol as a comonomer in the synthesis of copolyesters for various applications further establishes its role as a building block for polymers. researchgate.netresearchgate.net The products of the pinacol rearrangement itself can also potentially be used in the synthesis of polymers. scribd.com

Spectroscopic Methodologies for in Situ Analysis and Structural Elucidation of Sulfuric Acid–propane 1,2 Diol 1/1 Species

Vibrational Spectroscopy (FTIR, Raman) for Detection and Structural Inference

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for probing the molecular structure of the sulfuric acid–propane-1,2-diol (1/1) complex. By analyzing the vibrational modes of the functional groups, these techniques can reveal information about hydrogen bonding, protonation events, and the formation of new covalent bonds.

The formation of a 1:1 complex between sulfuric acid (H₂SO₄) and propane-1,2-diol (C₃H₈O₂) leads to significant changes in their respective vibrational spectra. In the pure compounds, characteristic bands for O-H, C-O, S=O, and S-O-H functional groups are well-defined. researchgate.netresearchgate.net The interaction, which likely involves strong hydrogen bonding and potential proton transfer from the strong acid to the diol's hydroxyl groups, perturbs these vibrations.

In the spectrum of propane-1,2-diol, the broad O-H stretching band, typically found around 3200-3400 cm⁻¹, is expected to broaden further and shift to lower frequencies upon complexation, which is indicative of its involvement in strong hydrogen bonding. researchgate.net Concurrently, the C-O stretching vibrations of the diol would also be affected.

For sulfuric acid, the spectral changes are anticipated to be dramatic. The Raman spectrum of concentrated sulfuric acid shows characteristic peaks for the undissociated molecule, such as the S=O symmetric stretching mode around 913 cm⁻¹. process-instruments-inc.com Upon interaction with propane-1,2-diol, proton transfer can occur, leading to the formation of the bisulfate anion (HSO₄⁻). This is evidenced by the disappearance of molecular H₂SO₄ peaks and the emergence of a strong HSO₄⁻ band near 1043 cm⁻¹. process-instruments-inc.comharvard.edu This shift provides clear evidence for the protonation of the diol and the formation of an ion pair.

Interactive Table 1: Expected Vibrational Band Shifts in the Sulfuric Acid-Propane-1,2-diol (1/1) Complex

Functional GroupMolecule of OriginTypical Wavenumber (cm⁻¹)Expected Perturbation in 1:1 Complex
O-H StretchPropane-1,2-diol3200-3400Broadening and shift to lower frequency
C-O StretchPropane-1,2-diol1040-1080Shift in frequency and intensity change
S=O StretchSulfuric Acid~913Decrease in intensity or disappearance
S-O-(H) StretchSulfuric Acid~1162Decrease in intensity or disappearance
S-O StretchBisulfate (HSO₄⁻)~1043Appearance of a strong new band

Difference spectroscopy is a valuable technique for isolating the spectral features that arise solely from the interaction between two or more components. In the context of the sulfuric acid–propane-1,2-diol system, this method can be used to create a "clean" spectrum of the interaction product by mathematically subtracting the individual spectra of the reactants from the spectrum of the mixture.

The procedure involves acquiring three spectra under identical conditions: one of the mixture, one of pure propane-1,2-diol, and one of pure sulfuric acid (at the corresponding concentrations). The difference spectrum is then calculated as:

Difference Spectrum = [Spectrum of Mixture] – k₁[Spectrum of Diol] – k₂[Spectrum of Acid]

where k₁ and k₂ are scaling factors adjusted to cancel the features of the uncomplexed species. The resulting spectrum highlights only the new or shifted bands corresponding to the 1:1 adduct. This allows for the unambiguous identification of bands associated with the protonated diol (oxonium ion) and the bisulfate anion (HSO₄⁻), providing direct evidence of the protonation state and the nature of the complex formed. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stoichiometric and Structural Assignment

NMR spectroscopy is indispensable for determining the precise structure and connectivity of molecules in solution. For the sulfuric acid–propane-1,2-diol system, ¹H and ¹³C NMR, along with 2D techniques, can elucidate the sites of protonation and confirm the formation of any esterification products.

The ¹H and ¹³C NMR spectra of propane-1,2-diol are well-characterized. docbrown.infochemicalbook.com The addition of sulfuric acid induces significant changes in the chemical shifts (δ) due to its strong acidic nature and the resulting electronic perturbations.

In the ¹H NMR spectrum, the protons on the hydroxyl groups (-OH) of the diol will undergo rapid exchange with the acidic proton from H₂SO₄, often leading to the broadening of these signals or their coalescence into a single, averaged peak. More importantly, the protons on the carbon backbone (CH₃, CH, and CH₂) will experience deshielding due to the electron-withdrawing effect of the adjacent, now protonated, oxygen atom. This results in a downfield shift (increase in ppm) for all carbon-bound protons, with the effect being most pronounced for the protons on C1 and C2. youtube.comrsc.org

In the ¹³C NMR spectrum, a similar downfield shift is expected for the carbon atoms. C1 and C2, being directly attached to the hydroxyl groups, will be the most affected. docbrown.info If the reaction proceeds further to form a sulfate (B86663) ester, new, distinct signals corresponding to the esterified species will appear, with even more significant downfield shifts for the involved carbons. By integrating the signals, the stoichiometry of the different species in solution can be determined.

Interactive Table 2: Predicted NMR Chemical Shift Changes for Propane-1,2-diol upon Complexation with Sulfuric Acid

NucleusGroup in Propane-1,2-diolTypical Chemical Shift (δ, ppm)Predicted Shift in 1:1 ComplexRationale
¹HCH₃ (C3)~1.1Minor downfield shiftDistal to interaction site
¹HCH₂ (C1)~3.4-3.6Significant downfield shiftAdjacent to protonated -OH
¹HCH (C2)~3.8Significant downfield shiftAdjacent to protonated -OH
¹³CC3 (CH₃)~18Minor downfield shiftDistal to interaction site
¹³CC1 (CH₂)~68Significant downfield shiftDeshielding by protonated -OH
¹³CC2 (CH)~66Significant downfield shiftDeshielding by protonated -OH

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in complex spectra and confirming molecular structures.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other (typically through two or three bonds). For the sulfuric acid–propane-1,2-diol adduct, a COSY spectrum would show cross-peaks connecting the protons of the methyl group (C3) to the methine proton (C2), and the methine proton (C2) to the methylene (B1212753) protons (C1). This would confirm that the propane-1,2-diol carbon backbone remains intact within the complex.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net An HSQC spectrum would provide a direct link between the ¹H and ¹³C assignments. For example, it would show a correlation between the proton signal at ~3.8 ppm and the carbon signal at ~66 ppm (for the C2-H group), confirming their assignment. This is particularly useful for verifying the specific sites of interaction and distinguishing between isomers or different products in the mixture. researchgate.net

Mass Spectrometry Techniques for Identification of Transient Species

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, making it ideal for identifying the molecular weight of transient complexes. Soft ionization methods, such as Electrospray Ionization (ESI), are particularly well-suited for observing non-covalently bound species like the sulfuric acid–propane-1,2-diol adduct.

The formation of adducts with species present in the sample matrix is a common phenomenon in ESI-MS. nih.govnih.gov Sulfuric acid itself is a known source of adducts, often appearing as an addition of 98 Da to an analyte's mass. rockefeller.edu In this system, the 1:1 complex of sulfuric acid (molar mass ≈ 98.08 u) and propane-1,2-diol (molar mass ≈ 76.09 u) has a neutral mass of approximately 174.17 u. In positive-ion mode ESI-MS, this transient species could be detected as a protonated molecule, [H₂SO₄·C₃H₈O₂ + H]⁺, at an m/z value of approximately 175.18. Alternatively, it might be observed as an adduct with other cations present, such as sodium, [H₂SO₄·C₃H₈O₂ + Na]⁺, at m/z ≈ 197.16. The detection of these specific ions would provide direct evidence for the existence of the 1:1 complex in the gas phase, offering crucial information about the species present during the initial stages of the interaction.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Protonated or Adduct Ions

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile compounds, such as the sulfuric acid–propane-1,2-diol (1/1) adduct. In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions can be protonated molecules, deprotonated molecules, or adducts with other species present in the solution.

For the sulfuric acid–propane-1,2-diol (1/1) species, both positive and negative ion modes of ESI-MS can be employed for detection. In positive ion mode, the formation of a protonated adduct, [H₂SO₄ + C₃H₈O₂ + H]⁺, is anticipated. In negative ion mode, the deprotonated adduct, [H₂SO₄ + C₃H₈O₂ - H]⁻, would be the primary ion of interest. The formation of adducts with other ions present in the electrospray solvent, such as sodium ([M+Na]⁺) or other cations, is also possible and frequently observed in ESI-MS. unm.edu

The detection of these specific ions provides direct evidence for the existence of the 1:1 adduct in solution. The high sensitivity of ESI-MS allows for the detection of even trace amounts of the complex. Research has shown that sulfuric acid readily forms adducts with a mass of 98 u with peptides and proteins in electrospray ionization. nih.gov This tendency for adduct formation is a key principle in the detection of the sulfuric acid-propane-1,2-diol complex.

Table 1: Hypothesized ESI-MS Data for the Detection of Sulfuric Acid–Propane-1,2-diol (1/1) Adducts

Ionization ModeDetected IonTheoretical m/z
Positive[H₂SO₄ + C₃H₈O₂ + H]⁺175.0271
Positive[H₂SO₄ + C₃H₈O₂ + Na]⁺197.0090
Negative[H₂SO₄ + C₃H₈O₂ - H]⁻173.0115

Note: The theoretical m/z values are calculated based on the monoisotopic masses of the elements (H=1.0078, C=12.0000, O=15.9949, S=31.9721, Na=22.9898).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Sulfuric Acid–Propane-1,2-diol (1/1) Related Ions

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions detected by mass spectrometry. In an MS/MS experiment, a specific precursor ion, such as the protonated or deprotonated sulfuric acid–propane-1,2-diol (1/1) adduct, is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is characteristic of the precursor ion's structure and can be used to confirm its identity and connectivity.

The fragmentation pathways of the sulfuric acid–propane-1,2-diol (1/1) related ions are expected to involve the cleavage of the less stable bonds within the adduct. For the protonated adduct, [H₂SO₄ + C₃H₈O₂ + H]⁺, fragmentation is likely to proceed through the neutral loss of water (H₂O) or sulfuric acid (H₂SO₄). The loss of water would indicate the presence of hydroxyl groups, while the loss of sulfuric acid would confirm the non-covalent nature of the adduct.

In the negative ion mode, the fragmentation of the deprotonated adduct, [H₂SO₄ + C₃H₈O₂ - H]⁻, is anticipated to yield characteristic fragment ions. Studies on the fragmentation of organosulfates often show the loss of sulfur trioxide (SO₃) or the formation of the bisulfate anion (HSO₄⁻). copernicus.org These fragmentation patterns provide valuable structural information. The collisional activation of sulfuric acid adducts with peptides and proteins has been shown to effectively remove the attached sulfuric acid, indicating a non-covalent interaction that can be disrupted under MS/MS conditions. nih.gov

Table 2: Hypothesized MS/MS Fragmentation Data for Sulfuric Acid–Propane-1,2-diol (1/1) Related Ions

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Neutral Loss (Da)
175.0271 ([M+H]⁺)Neutral loss of water157.016518.0106
175.0271 ([M+H]⁺)Neutral loss of sulfuric acid77.064898.0000
173.0115 ([M-H]⁻)Loss of sulfur trioxide93.034079.9568
173.0115 ([M-H]⁻)Formation of bisulfate anion96.960176.0514

Note: The theoretical m/z values are calculated based on the monoisotopic masses of the elements.

The analysis of these fragmentation pathways allows for the unambiguous identification and structural characterization of the sulfuric acid–propane-1,2-diol (1/1) species, providing crucial insights into its chemical nature.

Thermodynamic and Kinetic Aspects of Sulfuric Acid–propane 1,2 Diol 1/1 Formation and Reactivity

Enthalpy and Entropy Changes Associated with Sulfuric Acid–Propane-1,2-diol (1/1) Complexation

The formation of a complex between sulfuric acid and propane-1,2-diol is an exothermic process, driven by the formation of strong hydrogen bonds. The enthalpy change (ΔH) for this association is negative, reflecting the release of energy as the more stable complex is formed. The hydration reaction of sulfuric acid itself is highly exothermic, indicating its strong affinity for hydroxyl groups, such as those present in propane-1,2-diol. wikipedia.org

While specific experimental values for the sulfuric acid-propane-1,2-diol (1/1) complex are not extensively documented in readily available literature, the thermodynamic properties of aqueous sulfuric acid solutions have been studied in detail. nist.govnist.gov These studies provide a framework for understanding the energetic changes upon mixing sulfuric acid with a diol. The partial molal heat content of sulfuric acid solutions varies with concentration, highlighting the changing energetic environment as the acid is solvated. nist.gov

Table 1: Estimated Thermodynamic Parameters for Sulfuric Acid–Propane-1,2-diol (1/1) Complexation

Thermodynamic ParameterExpected SignRationale
Enthalpy Change (ΔH)NegativeExothermic reaction due to the formation of strong hydrogen bonds. wikipedia.org
Entropy Change (ΔS)NegativeDecrease in the number of independent molecules, leading to a more ordered state.
Gibbs Free Energy (ΔG)NegativeSpontaneous formation of the complex, driven by the large negative enthalpy change.

Note: The values in this table are qualitative estimations based on general chemical principles and data from related systems, as specific experimental data for the named complex is sparse.

Reaction Kinetics and Rate Constants for Processes Involving Sulfuric Acid–Propane-1,2-diol (1/1) as an Intermediate

The sulfuric acid–propane-1,2-diol (1/1) complex often serves as a reactive intermediate in various chemical reactions, most notably dehydration and oxidation. The kinetics of these reactions are influenced by the concentration of this intermediate.

In acid-catalyzed dehydration of alcohols, the first step is the protonation of a hydroxyl group by sulfuric acid, forming a protonated alcohol intermediate which is analogous to the complex. libretexts.org This initial equilibrium is typically fast, and the subsequent steps, such as the loss of a water molecule to form a carbocation, are often rate-determining. libretexts.org For instance, the dehydration of propan-2-ol in the presence of sulfuric acid proceeds through such a mechanism. libretexts.org

The rate of reactions involving the sulfuric acid-propane-1,2-diol complex can often be described by a second-order rate law, being first order with respect to both the diol and the acid. However, under certain conditions, such as when the acid is in large excess, the reaction can exhibit pseudo-first-order kinetics. Studies on the oxidation of propane-1,3-diol by potassium permanganate (B83412) showed a first-order dependence on both the diol and the oxidizing agent. ajchem-a.com

Table 2: Factors Influencing Reaction Rates

FactorInfluence on Reaction Rate
Concentration of ReactantsIncreased concentration of sulfuric acid or propane-1,2-diol generally increases the reaction rate.
TemperatureHigher temperatures typically lead to a significant increase in the reaction rate constant, in accordance with the Arrhenius equation.
SolventThe polarity of the solvent can affect reaction rates by stabilizing or destabilizing transition states. researchgate.net

Activation Energy Determination for Sulfuric Acid–Propane-1,2-diol (1/1) Mediated Reactions

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For reactions mediated by the sulfuric acid–propane-1,2-diol complex, the activation energy can be determined by studying the effect of temperature on the reaction rate.

While specific activation energies for reactions involving the sulfuric acid-propane-1,2-diol (1/1) complex are not readily found, data from related systems provide insight. For example, in the production of propane-1,2-diol from glycerol (B35011), the activation energies for the dehydration and hydrogenation steps were calculated as 55.14 kJ mol⁻¹ and 50.87 kJ mol⁻¹, respectively. researchgate.net Another study on the selective oxidation of 1,2-propanediol reported an activation energy of 64 kJ mol⁻¹. researchgate.net These values suggest that reactions involving propane-1,2-diol have moderate activation energy barriers.

Equilibrium Studies and Stability Constants of Sulfuric Acid–Propane-1,2-diol (1/1) Adducts and Associated Species

The formation of the sulfuric acid–propane-1,2-diol (1/1) complex is a reversible process, and at any given time, an equilibrium exists between the complex and the free reactants. The stability of this adduct is a key factor in its role as a reactive intermediate. Sulfuric acid is known to be stable under recommended storage conditions, but it readily reacts with other substances. nih.govquora.com

The equilibrium constant (K_eq) for the formation of the complex is expected to be large, indicating that the formation of the adduct is thermodynamically favorable. This is driven by the strong interaction between the acidic protons of sulfuric acid and the lone pairs of electrons on the oxygen atoms of the diol's hydroxyl groups.

In the context of acid-catalyzed reactions, the initial protonation of the alcohol is an equilibrium step. libretexts.org The position of this equilibrium is influenced by the acidity of the catalyst and the basicity of the alcohol.

Influence of Solvent Environment on Reaction Thermodynamics and Kinetics

The solvent in which the reaction between sulfuric acid and propane-1,2-diol occurs can have a profound impact on both the thermodynamics and kinetics of the process. The polarity of the solvent is a particularly important factor.

Polar solvents can influence the stability of charged intermediates and transition states. For instance, in the urethane (B1682113) reaction of 1,2-propanediol, the reaction is significantly accelerated in polar solvents, with the rate following the order of dimethylformamide > toluene (B28343) > xylene. researchgate.net The presence of propane-1,2-diol in aqueous solutions of sodium dodecyl sulfate (B86663) has been shown to decrease the dielectric constant of the aqueous phase, which in turn affects micellar properties. mdpi.com

The solvent can also affect the equilibrium of the complex formation. A polar solvent might solvate the individual reactant molecules, potentially shifting the equilibrium towards the reactants and away from the complex. Conversely, a non-polar solvent might favor the association of the polar sulfuric acid and propane-1,2-diol molecules.

Applications and Role of Sulfuric Acid–propane 1,2 Diol 1/1 in Advanced Synthetic Methodologies

Catalytic Activity of the Sulfuric Acid–Propane-1,2-diol (1/1) System in Organic Transformations

The primary role of the sulfuric acid–propane-1,2-diol (1/1) system in organic synthesis is as a catalyst. The strong Brønsted acidity of sulfuric acid is central to its catalytic power, enabling it to protonate a wide array of organic substrates and facilitate various transformations. Propane-1,2-diol can act as a co-solvent, a reactant, or a modifier of the catalytic environment.

The sulfuric acid–propane-1,2-diol (1/1) system is a highly effective mediator of dehydration reactions. The mechanism generally involves the protonation of a hydroxyl group by sulfuric acid, followed by the elimination of a water molecule to form a carbocation intermediate. This intermediate can then undergo further reactions to yield the desired product. The presence of propane-1,2-diol can influence the reaction pathway and selectivity.

Dehydration reactions are fundamental in organic synthesis for the formation of alkenes, ethers, and other unsaturated compounds. The use of strong acids like sulfuric acid is a well-established method for catalyzing these transformations. acs.org The reaction conditions, such as temperature and catalyst concentration, are critical in determining the product distribution. For instance, the dehydration of glycerol (B35011), a related polyol, to acrolein is acid-catalyzed and proceeds through the protonation of a hydroxyl group. acs.org The addition of a diol like propane-1,2-diol can affect the reaction environment and potentially stabilize intermediates.

The controlled synthesis of specific products via dehydration is crucial. For example, in the dehydration of methanol (B129727) to dimethyl ether (DME), the strength of the acid catalyst is a key determinant of the reaction rate. acs.org This principle extends to the dehydration of other alcohols and diols, where the sulfuric acid in the sulfuric acid–propane-1,2-diol (1/1) system provides the necessary acidity.

Table 1: Influence of Catalyst Acidity on Dehydration Reactions

Catalyst System Substrate Product Key Finding Reference
Heteropoly Acids Methanol Dimethyl Ether A strong correlation exists between turnover rates and catalyst acid strength. acs.org acs.org
γ-Alumina Methanol Dimethyl Ether Modification with silica (B1680970) enhances activity and reduces deactivation by water. koreascience.kr koreascience.kr
Sulfuric Acid Propane-1,3-diol Cyclic Dioxane/Polymers Product distribution depends on reaction conditions and addition order. echemi.com echemi.com

The sulfuric acid–propane-1,2-diol (1/1) system can initiate polymerization processes, particularly for the synthesis of specialty polymers like polyesters and polyethers. Sulfuric acid acts as an acid initiator in cationic polymerization. The polymerization of epoxides, for instance, can be initiated by acids. acs.org In the context of the sulfuric acid–propane-1,2-diol (1/1) system, the propane-1,2-diol can serve as a monomer or a chain transfer agent, influencing the properties of the resulting polymer.

The synthesis of polyesters from dicarboxylic acids and diols, such as 1,3-propanediol (B51772), can be catalyzed by polycondensation reactions. researchgate.net While this specific example uses a different isomer of propanediol, the underlying principle of using a diol and an acid catalyst is relevant. The sulfuric acid in the system can catalyze the esterification reaction between the diol and a dicarboxylic acid or its derivative.

Furthermore, the dehydration and condensation of diols themselves can lead to the formation of polyethers. A patent describes the use of sulfuric acid to catalyze the dehydration condensation of 1,3-propanediol to produce polytrimethylene ether glycol. google.com This demonstrates the direct role of the sulfuric acid-diol system in polymerization.

Table 2: Polymerization Reactions Involving Diols and Acid Catalysis

Monomer(s) Catalyst/Initiator Polymer Type Relevant Aspect Reference
1,3-Propanediol Sulfuric Acid Polytrimethylene ether glycol Acid-catalyzed dehydration condensation of a diol. google.com google.com
Dicarboxylic acids, 1,3-propanediol Transesterification/Polycondensation Polyesters Synthesis of biodegradable polyesters from diols. researchgate.net researchgate.net
Ethylene (B1197577) Oxide, Propylene (B89431) Oxide Acid-initiated Polyethers Acid-initiated ring-opening polymerization of epoxides. acs.org acs.org

Precursor Role in the Synthesis of Specialty Chemicals

Beyond its catalytic applications, the sulfuric acid–propane-1,2-diol (1/1) system can serve as a precursor for the synthesis of a variety of specialty chemicals. The individual components can undergo reactions to form new molecules with specific functionalities and applications.

The reaction between sulfuric acid and propane-1,2-diol can lead to the formation of sulfated derivatives. These sulfated organic compounds can have applications as surfactants, emulsifying agents, and in other areas where surface-active properties are desired. The process involves the esterification of the hydroxyl groups of propane-1,2-diol with sulfuric acid.

The treatment of organic molecules with sulfuric acid to introduce sulfate (B86663) groups is a known synthetic strategy. For example, hydrothermal carbons treated with sulfuric acid show an increase in sulfur content, indicating the grafting of sulfate or sulfonic groups onto the material's surface. mdpi.commdpi.comnih.gov Similarly, the direct reaction of propane-1,2-diol with sulfuric acid would be expected to yield mono- and di-sulfate esters of the diol. These sulfated diols could exhibit interesting properties and find use in various applications.

The principles of green chemistry encourage the use of renewable feedstocks and environmentally benign reaction conditions. colab.wsrsc.org Propane-1,2-diol can be produced from renewable resources, such as through the hydrogenolysis of glycerol, which is a byproduct of biodiesel production. acs.orgcardiff.ac.uknih.gov The use of bio-based propane-1,2-diol in the sulfuric acid–propane-1,2-diol (1/1) system aligns with the goals of green chemistry.

This system can be employed in the conversion of other bio-based molecules. For example, the acid-catalyzed dehydration of glycerol is a key step in the production of acrolein, a valuable chemical intermediate. The sulfuric acid–propane-1,2-diol (1/1) system could potentially be used in similar transformations of biomass-derived feedstocks. The selective conversion of biomass to valuable chemicals like 1,2-propanediol itself is an area of active research. researchgate.net

Table 3: Green Chemistry Applications Related to Diols

Feedstock Product Catalytic Approach Green Chemistry Aspect Reference
Glycerol 1,2-Propanediol Catalytic Hydrogenolysis Utilization of a renewable byproduct. acs.orgcardiff.ac.uk acs.orgcardiff.ac.uk
Lactic Acid 1,2-Propanediol Vapor-phase Catalytic Hydrogenation Production from a biomass-derived acid. researchgate.net researchgate.net
Glycerol Acrolein Heterogeneous Acid Catalysis Conversion of a renewable feedstock to a platform chemical.

Influence on Reaction Selectivity and Yield in Complex Systems

In complex reaction systems, the sulfuric acid–propane-1,2-diol (1/1) system can significantly influence both the selectivity and the yield of the desired products. The interplay between the strong acid, the diol, and the reactants can steer the reaction towards a specific pathway, minimizing the formation of unwanted byproducts.

The selectivity of a reaction is often dependent on the nature of the catalyst and the reaction conditions. In the oxidation of vicinal diols, for instance, the choice of catalyst and oxidizing agent is crucial for achieving high selectivity. benthamopen.com In the context of the sulfuric acid–propane-1,2-diol (1/1) system, the propane-1,2-diol can act as a solvent or co-solvent, which can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics and selectivity.

The concentration of the acid catalyst is also a critical factor. In the dehydration of 1,3-propanediol with sulfuric acid, the concentration of the acid and the mode of addition determine whether a cyclic ether or a polymer is the major product. echemi.com This highlights the control that can be exerted over a reaction by manipulating the components of the acid-diol system.

Furthermore, in the hydrogenolysis of glycerol to 1,2-propanediol, the choice of support for the metal catalyst, which often has acidic properties, plays a key role in the product distribution. acs.orgresearchgate.net This underscores the importance of the acidic component in directing the reaction towards the desired propanediol. The sulfuric acid in the sulfuric acid–propane-1,2-diol (1/1) system would have a similar directing effect in related reactions.

Advanced Analytical Techniques for Comprehensive Characterization of Sulfuric Acid–propane 1,2 Diol 1/1 Systems

X-ray Diffraction and Neutron Diffraction for Solid-State Structural Analysis of Stable Adducts or Salts

X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the three-dimensional atomic arrangement in crystalline solids. While no specific crystal structure for a stable 1:1 adduct of sulfuric acid and propane-1,2-diol is readily available in the surveyed literature, the application of these techniques to related sulfuric acid hydrates provides a strong precedent for their utility.

For instance, neutron powder diffraction studies of sulfuric acid hydrates have successfully elucidated complex crystal structures. In the case of sulfuric acid hemitriskaidekahydrate (D2SO4·6(1/2)D2O), the structure was found to consist of layers of sulfate (B86663) anions (SO4^2-) and hydronium ions (D3O+) along with water molecules, forming a monoclinic crystal system. nih.gov Similarly, a neutron powder diffraction study of sulfuric acid tetrahydrate (D2SO4·4D2O) revealed a tetragonal structure composed of sulfate anions and Zundel cations (D5O2+), forming a three-dimensional hydrogen-bonded network. nih.gov

Should a stable crystalline adduct of sulfuric acid and propane-1,2-diol be formed, XRD would be the initial method of choice to determine the unit cell parameters and space group. However, due to the presence of hydrogen atoms from the diol and the acid, which are crucial for understanding the hydrogen bonding network, neutron diffraction would be an invaluable complementary technique. Neutrons scatter more effectively from light nuclei like hydrogen and its isotopes (e.g., deuterium), allowing for the precise determination of their positions within the crystal lattice.

Table 1: Representative Crystallographic Data from Sulfuric Acid Hydrates

CompoundCrystal SystemSpace GroupKey Structural Features
Sulfuric Acid Hemitriskaidekahydrate (D2SO4·6(1/2)D2O)MonoclinicCmLayered structure of SO4^2-, D3O+, and D2O. nih.gov
Sulfuric Acid Tetrahydrate (D2SO4·4D2O)TetragonalP42(1)c3D network of SO4^2- and D5O2+ ions. nih.gov

The data from these studies on hydrates underscores the capability of diffraction methods to provide detailed structural insights into complex sulfuric acid adducts.

Calorimetry for Thermochemical Measurements of Interaction Enthalpies and Reaction Heats

Calorimetry is a fundamental technique for measuring the heat changes associated with chemical reactions or physical processes, providing crucial data on the thermodynamics of the interaction between sulfuric acid and propane-1,2-diol. The dissolution of strong acids like sulfuric acid in a solvent is a highly exothermic process. depauw.edu

Isothermal calorimetry can be employed to measure the enthalpy of mixing of sulfuric acid and propane-1,2-diol at various molar ratios. Such measurements would quantify the heat released or absorbed upon their interaction, providing insight into the strength of the intermolecular forces, including hydrogen bonding and potential protonation events.

Studies on the dilution of aqueous sulfuric acid have shown that the relative apparent molal enthalpy is a complex function of concentration, requiring measurements at very low molalities to extrapolate to infinite dilution. modeladoeningenieria.edu.arnih.gov These studies have utilized sensitive calorimeters to measure the small heat effects at high dilutions. nih.gov A similar approach could be used to study the sulfuric acid-propane-1,2-diol system, though the potential for reaction at higher temperatures and concentrations would need to be carefully considered.

Table 2: Enthalpies of Dilution for Aqueous Sulfuric Acid at 25°C

Initial Molality (mol/kg)Final Molality (mol/kg)Enthalpy of Dilution (J/mol)
0.00090VariesData not specified
6.4VariesData not specified

The data obtained from calorimetric measurements would be essential for constructing a thermodynamic profile of the sulfuric acid-propane-1,2-diol system, which is critical for understanding its stability and reactivity.

Dynamic Light Scattering (DLS) for Investigation of Aggregate Formation in Solution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or aggregates in a suspension or solution. nih.gov It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. wyatt.com Faster fluctuations correspond to smaller particles, and slower fluctuations to larger ones.

In the context of the sulfuric acid–propane-1,2-diol (1/1) system, DLS would be a valuable tool for investigating the formation of aggregates or complex structures in solution. The interaction between the strong acid and the diol could lead to the formation of protonated species, ion pairs, or larger hydrogen-bonded networks, which would have different hydrodynamic radii compared to the individual molecules.

The successful application of DLS has been demonstrated in various systems, including the analysis of nanocrystalline cellulose (B213188) produced by acid hydrolysis. researchgate.net In such studies, DLS provides information on the size and polydispersity of the resulting nanoparticles. While specific DLS studies on sulfuric acid-diol mixtures are not prevalent in the searched literature, the principles of the technique are directly applicable.

Table 3: Principles and Outcomes of DLS Analysis

Parameter MeasuredPrincipleInformation Obtained
Time-dependent intensity fluctuationsBrownian motion of particles in solution. wyatt.comHydrodynamic radius (size) of particles/aggregates, Polydispersity Index (PDI). usp.org
Correlation function decay rateRelated to the diffusion coefficient of the particles. wyatt.comDistribution of particle sizes in the sample.

For a sulfuric acid-propane-1,2-diol solution, DLS could be used to monitor changes in aggregate size as a function of concentration, temperature, or time, providing insights into the kinetics and thermodynamics of association processes.

Rheological Studies of Concentrated Sulfuric Acid–Propane-1,2-diol (1/1) Mixtures as Reaction Media

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The viscosity of sulfuric acid is known to vary significantly with concentration and temperature. cgthermal.com For example, the viscosity of 93% H2SO4 at 80°F is 17.305 cP, while that of 5% H2SO4 at 200°F is 0.345 cP. cgthermal.com Similarly, propane-1,2-diol is a viscous liquid. The mixing of these two components is expected to result in a medium with complex rheological properties due to strong intermolecular interactions, such as hydrogen bonding.

Rheological studies of concentrated sulfuric acid–propane-1,2-diol (1/1) mixtures would provide valuable information on their suitability as reaction media. The viscosity of the mixture would influence mass transfer rates, which in turn affect reaction kinetics.

Table 4: Viscosity of Sulfuric Acid and Propane-1,2-diol at Various Temperatures

SubstanceTemperature (°C)Dynamic Viscosity (mPa·s)
Sulfuric Acid (100%)2523.80 anton-paar.com
Sulfuric Acid (100%)5011.700 anton-paar.com
Sulfuric Acid (100%)756.600 anton-paar.com
Propane-1,2-diolNot specifiedA reference correlation exists for a wide range of temperatures and pressures. nist.gov

By measuring the viscosity of the 1:1 mixture at different shear rates and temperatures, one can determine if the fluid is Newtonian or exhibits non-Newtonian behavior (e.g., shear thinning or shear thickening). This information is crucial for the design of reactors and mixing equipment for processes utilizing this system. Furthermore, changes in rheological properties could indicate the progress of a reaction, such as polymerization or esterification, within the medium.

Q & A

Basic: What methods are recommended for synthesizing and characterizing sulfuric acid–propane-1,2-diol (1:1) complexes?

Answer:
The synthesis of sulfuric acid–propane-1,2-diol complexes requires precise stoichiometric control. A standard approach involves dissolving propane-1,2-diol in sulfuric acid under inert conditions to prevent oxidation or side reactions. Immediate preparation is critical to avoid decomposition, as noted in protocols for acid-sensitive reagents (e.g., Ferrous Sulfate, Acid TS, which mandates fresh preparation) . Characterization should include:

  • Titrimetric analysis for sulfate content (using sodium thiosulfate titration to quantify residual oxidizing agents) .
  • Spectroscopic techniques (e.g., FT-IR or NMR) to confirm hydrogen bonding between sulfuric acid and propane-1,2-diol hydroxyl groups.
  • pH monitoring to ensure reaction completion, as excess sulfuric acid may degrade propane-1,2-diol into aldehydes or ketones.

Basic: How can researchers assess sulfate contamination in propane-1,2-diol during purity testing?

Answer:
Sulfate impurities in propane-1,2-diol are quantified using gravimetric or titrimetric methods :

  • Gravimetric : Precipitate sulfate ions with barium chloride and measure the mass of BaSO₄ formed .
  • Titrimetric : Add potassium iodide and dilute sulfuric acid to oxidize iodide to iodine, followed by titration with sodium thiosulfate (0.005 mol/L) to determine residual oxidizing capacity .
    Acceptable sulfate limits are typically ≤0.006% (w/w), validated against potassium sulfate reference standards .

Advanced: What electrochemical mechanisms govern sulfuric acid–propane-1,2-diol interactions in regioselective annulation reactions?

Answer:
In electrochemical annulation (e.g., with indole derivatives), sulfuric acid acts as a proton donor, stabilizing reactive intermediates. Propane-1,2-diol serves as a bis-nucleophile, facilitating C–O or C–N bond formation. Key steps include:

  • Anodic oxidation of indole derivatives to generate radical cations, which react with propane-1,2-diol’s hydroxyl groups.
  • Acid-mediated stabilization of intermediates, directing regioselectivity (e.g., favoring C2 over C3 positions in indole systems) .
    Methodological validation requires cyclic voltammetry to map redox potentials and HPLC-MS to track intermediate species .

Advanced: How does pH influence the stability of sulfuric acid–propane-1,2-diol complexes in aqueous matrices?

Answer:
Stability studies in silage (pH 3.6–3.9) show propane-1,2-diol degradation accelerates under highly acidic conditions due to esterification or dehydration. Researchers should:

  • Monitor lactic/acetic acid co-solutes , which compete for protonation sites and alter degradation kinetics .
  • Use HPLC with refractive index detection to quantify propane-1,2-diol in complex matrices, validated against spiked recovery standards (e.g., 90–110% recovery) .
    Controlled storage at pH 4–6 and temperatures <25°C minimizes decomposition .

Advanced: How can contradictory data on sulfuric acid’s catalytic role in propane-1,2-diol reactions be resolved?

Answer:
Discrepancies often arise from varying acid concentrations or solvent systems. To reconcile

  • Design factorial experiments testing sulfuric acid concentrations (0.1–2.0 M) and reaction temperatures.
  • Analyze kinetics via Arrhenius plots to distinguish acid-catalyzed vs. thermally driven pathways.
  • Cross-validate using alternative catalysts (e.g., p-toluenesulfonic acid) to isolate sulfuric acid’s specific effects .

Advanced: What advanced spectroscopic techniques differentiate hydrogen-bonding networks in sulfuric acid–propane-1,2-diol complexes?

Answer:

  • Raman spectroscopy : Identifies S–O stretching modes perturbed by propane-1,2-diol’s hydroxyl groups.
  • Solid-state NMR : Resolves proton exchange dynamics between sulfuric acid and diol, using ¹H-¹³C CP/MAS for spatial mapping.
  • X-ray crystallography : Requires single-crystal growth under controlled humidity to prevent deliquescence .

Basic: What quality control standards apply to sulfuric acid and propane-1,2-diol reagents in synthetic workflows?

Answer:

  • Sulfuric acid : ACS reagent grade (≥95% purity), tested for residual metals (e.g., Fe ≤ 0.002%) via atomic absorption spectroscopy .
  • Propane-1,2-diol : USP/NF compliance, with ≤0.2% water content (Karl Fischer titration) and ≤0.1% carbonyl impurities (DNPH derivatization) .

Advanced: How do silage additives influence propane-1,2-diol quantification in agricultural research?

Answer:
Additives (e.g., microbial inoculants) can produce interfering metabolites. Mitigation strategies include:

  • Solid-phase extraction (SPE) with C18 cartridges to isolate propane-1,2-diol from organic acids.
  • GC-MS with derivatization (e.g., silylation) to enhance volatility and sensitivity, achieving detection limits <0.01 mg/kg .

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